4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide
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Overview
Description
4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group can be introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration, sulfonation, and cyclopropylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a metal catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Reduction: 4-Methyl-N-(1-methylcyclopropyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of novel antibiotics or other therapeutic agents.
Biological Research: As a tool for studying enzyme inhibition or protein interactions.
Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting bacterial enzymes involved in folic acid synthesis, thereby preventing bacterial growth.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(1-methylcyclopropyl)-3-aminobenzenesulfonamide: A reduced form of the compound.
4-Methyl-N-(1-methylcyclopropyl)-3-chlorobenzenesulfonamide: A substituted derivative.
Uniqueness
4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which can undergo various chemical transformations, and the cyclopropyl group, which may impart unique steric and electronic properties.
Properties
IUPAC Name |
4-methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-8-3-4-9(7-10(8)13(14)15)18(16,17)12-11(2)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNWVJWSXBOZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2(CC2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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